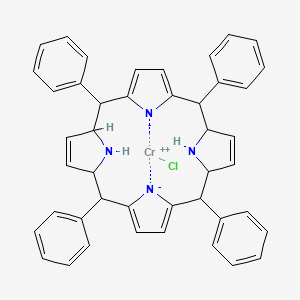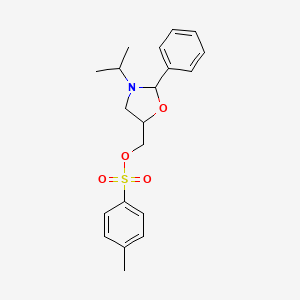![molecular formula C18H21NO3S B13412596 3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate](/img/structure/B13412596.png)
3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a benz[e]indolium core, which is a fused ring system containing both benzene and indole moieties. The sulfonate group attached to the propane chain enhances its solubility and reactivity, making it a valuable compound in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate typically involves the alkylation of 1,1,2-trimethyl-1H-benz[e]indole with a suitable sulfonate ester. The reaction is carried out under controlled conditions to ensure high yield and purity. Common reagents used in this synthesis include alkyl halides and sulfonate esters, with the reaction often catalyzed by a strong base such as sodium hydride or potassium tert-butoxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions
3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its reactivity and solubility.
Substitution: The sulfonate group can be substituted with other functional groups, leading to the formation of new derivatives with unique properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or sulfonate esters, while substitution reactions can produce a wide range of functionalized derivatives .
Aplicaciones Científicas De Investigación
3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of various functionalized compounds.
Biology: Employed in the study of cellular processes and as a fluorescent probe for imaging applications.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool in medical imaging.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins and enzymes, modulating their activity and influencing various biological processes. The sulfonate group enhances its solubility and facilitates its transport within biological systems, making it an effective tool for research and therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
1,1,2-Trimethyl-3-(4-sulfobutyl)benz[e]indolium: Similar in structure but with a different alkyl chain length.
1,2,3,3-Tetramethyl-3H-indolium iodide: Contains additional methyl groups and an iodide counterion.
1,2,3-Trimethyl-1-(2-propen-1-yl)-1H-benz[e]indolium bromide: Features a propenyl group instead of a sulfonate.
Uniqueness
The uniqueness of 3-(1,1,2-trimethyl-1H-benz[e]indolium-3-yl)propane-1-sulfonate lies in its specific structural features, such as the combination of the benz[e]indolium core with the sulfonate group. This combination imparts unique solubility, reactivity, and biological activity, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C18H21NO3S |
|---|---|
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
3-(1,1,2-trimethylbenzo[e]indol-3-ium-3-yl)propane-1-sulfonate |
InChI |
InChI=1S/C18H21NO3S/c1-13-18(2,3)17-15-8-5-4-7-14(15)9-10-16(17)19(13)11-6-12-23(20,21)22/h4-5,7-10H,6,11-12H2,1-3H3 |
Clave InChI |
MMCVWKUPUHXNQD-UHFFFAOYSA-N |
SMILES canónico |
CC1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)CCCS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethyl]-N-(2-ethyl-phenyl)-methanesulfonamide](/img/structure/B13412517.png)


![[(2R,3R,4S,5S,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-3-yl] acetate](/img/structure/B13412536.png)
![1-({[4-Nitro-3-(trifluoromethyl)phenyl]amino}oxy)ethanone](/img/structure/B13412543.png)



![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-methoxyethoxy)ethyl]octane-1-sulfonamide](/img/structure/B13412571.png)




![[(2R,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid](/img/structure/B13412598.png)
